molecular formula C12H13N3O3S B2766696 2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide CAS No. 303225-72-1

2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2766696
CAS RN: 303225-72-1
M. Wt: 279.31
InChI Key: CTDLNMPYTTYXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole compounds often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Various synthetic approaches have been developed over the years . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, closely related to 2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide, have been studied for their corrosion inhibiting effects on steel in acidic solutions. These compounds, through experimental and theoretical studies, have shown promising results in protecting steel against corrosion, highlighting their potential as effective corrosion inhibitors. Their mechanism involves adsorption onto the metal surface, providing a protective layer against corrosive agents. Such findings suggest the utility of benzothiazole derivatives in industrial applications where corrosion resistance is crucial (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Research on benzothiazole derivatives has also uncovered their potential in medical applications, particularly in antimicrobial, anti-inflammatory, and psychotropic activities. New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial action. These properties suggest their potential use in developing new therapeutic agents for treating various diseases (Zablotskaya et al., 2013).

Antitumor Activities

The antitumor potential of benzothiazole derivatives has been explored through the synthesis and evaluation of novel compounds. Certain derivatives have shown cytostatic activities against various human cancer cell lines, including cervical, breast, colon, and laryngeal carcinoma, indicating their potential as antitumor agents. This research opens pathways for the development of new cancer therapies based on benzothiazole chemistry (Racané et al., 2006).

Tumor Hypoxia Markers

Benzothiazole derivatives have been investigated for their role as tumor hypoxia markers. Through the synthesis and in vitro and in vivo evaluation of radioiodinated nitroimidazole analogues, certain compounds have shown promise in accumulating in hypoxic tumor cells, offering a potential tool for diagnosing and understanding tumor hypoxia (Li et al., 2005).

Cerebral Ischemia Markers

In the context of cerebral ischemia, radioiodinated benzothiazole derivatives have been studied for their potential as noninvasive markers. These compounds have demonstrated specific localization in cerebral ischemic tissue in animal models, suggesting their applicability in the early detection and management of stroke and related conditions (Chu et al., 2007).

Future Directions

Benzothiazole and its derivatives continue to be a significant area of research due to their wide range of biological activities and pharmaceutical applications . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-12(2,3)10(16)14-11-13-8-5-4-7(15(17)18)6-9(8)19-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDLNMPYTTYXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.